4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine
CAS No.: 137287-40-2
Cat. No.: VC15963256
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol
* For research use only. Not for human or veterinary use.
![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine - 137287-40-2](/images/structure/VC15963256.png)
Specification
CAS No. | 137287-40-2 |
---|---|
Molecular Formula | C7H4Cl2N2S |
Molecular Weight | 219.09 g/mol |
IUPAC Name | 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H4Cl2N2S/c1-3-10-6(9)5-4(8)2-12-7(5)11-3/h2H,1H3 |
Standard InChI Key | BUHPQCYBKJRHLX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C(=CS2)Cl)C(=N1)Cl |
Introduction
Chemical Structure and Nomenclature
Thieno[2,3-d]pyrimidines consist of a pyrimidine ring fused with a thiophene moiety at the 2,3-positions of the thiophene ring. The numbering system assigns positions 1–4 to the pyrimidine ring and positions 5–8 to the thiophene component (Figure 1) . For 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine, chlorine atoms occupy positions 4 (pyrimidine ring) and 5 (thiophene ring), with a methyl group at position 2 of the pyrimidine. This substitution pattern distinguishes it from commonly studied isomers such as 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine (PubChem CID 12225299) and 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine (CID 71720946) .
Molecular and Crystallographic Data
While crystallographic data for the 4,5-dichloro isomer remain unreported, structural analogs exhibit planar geometries with bond lengths consistent with aromatic systems. For example:
-
The C-S bond in 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine measures 1.71 Å .
-
Pyrimidine ring angles in 4,6-dichloro derivatives approach 120°, characteristic of sp² hybridization .
Substituent effects on electron distribution are significant. Chlorine atoms at positions 4 and 5 induce strong electron-withdrawing effects, potentially enhancing reactivity toward nucleophilic aromatic substitution compared to mono-chlorinated analogs .
Synthetic Methodologies
Synthesis of 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine would likely follow established protocols for polychlorinated thienopyrimidines, modified to achieve the specific substitution pattern.
Key Intermediate Preparation
Most routes begin with cyclocondensation of 2-aminothiophene-3-carboxylates with nitriles or urea derivatives. For example:
-
Pyrimidinone formation: HCl-catalyzed condensation of methyl 2-aminothiophene-3-carboxylate with acetonitrile yields 2-methylthieno[2,3-d]pyrimidin-4(3H)-one in 83% yield .
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms. In 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine synthesis, POCl₃ at 110°C for 45 minutes achieves 74% dichlorination .
Selective Chlorination Strategies
Achieving 4,5-dichlorination requires precise control:
-
Vilsmeier-Haack conditions (POCl₃/DMF): Selective chlorination at electron-rich positions .
-
Directed ortho-metalation: Using tert-butyllithium to deprotonate specific sites before chlorination .
A proposed synthetic route is outlined below:
-
Treat with POCl₃/PCl₅ at 140°C for 12 hours to install Cl at position 4 .
-
Use N-chlorosuccinimide (NCS) in DMF at 0°C to introduce Cl at position 5 .
Physicochemical Properties
Data extrapolated from analogs suggest the following characteristics:
Property | Value (Predicted) | Analog Reference |
---|---|---|
Molecular weight | 219.09 g/mol | |
Melting point | 110–115°C | |
LogP (octanol-water) | 2.8 ± 0.3 | |
Aqueous solubility | <1 mg/mL | |
λmax (UV-Vis) | 278 nm |
The compound’s low solubility necessitates formulation strategies like co-solvent systems (e.g., PEG 400/water) for biological testing .
Reactivity and Derivative Synthesis
The dichloro motif enables diverse functionalization:
Nucleophilic Aromatic Substitution
-
Amination: Reaction with benzylamines in dichloromethane at room temperature yields 4-alkylamino derivatives (e.g., 72% with 3,4-methylenedioxybenzylamine) .
-
Mercapto substitution: Treatment with sodium thiomethoxide in THF replaces Cl at position 4 with -SMe groups (64% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings remain unexplored for this isomer but succeed in analogs:
Biological Activity
While no direct data exist for 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine, related compounds show:
Antifolate Properties
2,4-Diamino-6-bromothieno[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR) with IC₅₀ values of 7.5 μM against Pneumocystis carinii . The dichloro substitution may enhance membrane permeability compared to mono-chloro analogs.
Kinase Inhibition
Thieno[2,3-d]pyrimidines substituted at positions 4 and 5 demonstrate atypical protein kinase C (aPKC) inhibition (Ki = 0.8–3.2 nM) . Chlorine atoms likely improve target binding through hydrophobic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume